(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone - 220246-81-1

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

Catalog Number: EVT-1168671
CAS Number: 220246-81-1
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone is a chiral molecule, specifically the R-enantiomer. [] It is a key metabolite of the cardiotonic drug levosimendan. [] In research, it serves as a valuable tool for understanding the pharmacological properties and mechanism of action of levosimendan. []

Synthesis Analysis

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone can be synthesized through various methods. One approach involves the acetylation of (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, another levosimendan metabolite. [] Another method focuses on the chiral resolution of the racemic mixture of 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone using a chiral resolving agent like a tartaric acid derivative. This leads to the formation of diastereomeric salts which can then be separated and converted into the desired R-enantiomer. []

Molecular Structure Analysis

The molecular structure of (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone has been analyzed through X-ray crystallography, confirming its absolute configuration at the 5-position of the pyridazinone ring as R. [, ]

Chemical Reactions Analysis

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone can undergo various chemical reactions, including hydrolysis to form (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone (OR-1855). []

Mechanism of Action

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone exhibits hemodynamic activity similar to levosimendan. It is believed to contribute to the vasodilatory effects of levosimendan by activating ATP-sensitive potassium channels and large conductance calcium-activated potassium channels. []

Applications
  • Investigate the pharmacological profile of levosimendan: (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone contributes to the overall hemodynamic effects of levosimendan, and studying its individual properties helps understand the drug's complete pharmacological profile. []
  • Study the mechanism of action of levosimendan: Researching its vasodilatory effects through potassium channel activation sheds light on how levosimendan impacts cardiovascular function. []
  • Develop new cardiotonic agents: Understanding its structure and activity can guide the development of new compounds with improved cardiotonic properties. []

6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone

Compound Description: 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone is a crucial intermediate in the synthesis of the cardiotonic agent levosimendan . Its enantiomers can be efficiently separated using polysaccharide-based stationary phases in both polar organic solvent chromatography and supercritical fluid chromatography . The (R)(-) enantiomer is specifically used in the production of levosimendan.

Levosimendan

Compound Description: Levosimendan, chemically named (R)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propanedinitrile, is a cardiotonic agent used in the treatment of decompensated heart failure . It primarily works by increasing myocardial contractility through calcium sensitization and inducing vasodilation by activating ATP-sensitive potassium channels .

(R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (-)-tartrate-dichloromethane-methanol (1/1/1)

Compound Description: This compound is the tartrate salt of the (R)-(-) enantiomer of 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, crystallized with dichloromethane and methanol. Its crystal structure has been determined as part of a study investigating the structure-activity relationship of various pyridazinone cardiovascular agents .

(R)-(-)-6[4-(3-bromopropionamido)phenyl]-4,5-dihydro-5-methyl-3(2H)-pyridazinone

Compound Description: This compound is a derivative of (R)-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone where the amino group is acylated with 3-bromopropionic acid. It exhibits potent cardiotonic activity and vasorelaxant effects, showing potential for the treatment of congestive heart failure .

(R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

Compound Description: OR-1896 is a major metabolite of levosimendan in humans. It exhibits significant vasodilatory effects by activating ATP-sensitive potassium channels and exhibits direct inotropic effects, though weaker than levosimendan .

(R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (OR-1855)

Compound Description: OR-1855 is a metabolite of levosimendan in humans, which is rapidly metabolized to OR-1896 . It exhibits limited hemodynamic effects in rats, likely due to its rapid conversion to OR-1896 .

Properties

CAS Number

220246-81-1

Product Name

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

IUPAC Name

N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1

InChI Key

GDZXNMWZXLDEKG-MRVPVSSYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C

Synonyms

(R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide
N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide
OR 1896
OR-1896

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.